[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463271
InChI: InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(20)13-21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1
SMILES: C1CC(N(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13463271

Molecular Formula: C18H27N3O2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(20)13-21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1
Standard InChI Key UGTVLNRKHKRPJI-KRWDZBQOSA-N
Isomeric SMILES C1C[C@H](N(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC(N(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(N(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chirality

The molecule contains a stereogenic center at the pyrrolidine ring, denoted by the "(S)" configuration, indicating its spatial arrangement.

Synthesis Pathway

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrrolidine framework and subsequent functionalization:

  • Pyrrolidine Formation:

    • Cyclization of an appropriate precursor (e.g., amino acids or derivatives) to form the pyrrolidine ring.

  • Introduction of the Amino-Ethyl Side Chain:

    • Functionalization using ethylenediamine derivatives under controlled conditions.

  • Cyclopropyl Carbamate Addition:

    • Reaction with cyclopropanecarbonyl chloride to introduce the cyclopropyl group.

  • Benzyl Esterification:

    • Coupling with benzyl alcohol using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Pharmacological Relevance

The compound's structure suggests potential bioactivity due to:

  • The presence of a pyrrolidine ring, commonly found in bioactive molecules like proline derivatives.

  • The carbamate group, often associated with enzyme inhibition (e.g., acetylcholinesterase inhibitors).

Drug Design

This molecule could serve as:

  • A lead compound for developing drugs targeting neurological disorders or enzyme-related pathways.

  • A scaffold for further chemical modifications to enhance potency or selectivity.

Techniques for Verification

To confirm its structure and purity, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^{13}C) NMR to identify functional groups and connectivity.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To confirm functional groups such as carbamates and amines.

  • X-ray Crystallography:

    • For precise stereochemical configuration and molecular geometry.

Safety Considerations

While specific toxicity data is unavailable, general precautions include:

  • Handling under a fume hood due to potential volatility of intermediates.

  • Use of personal protective equipment (PPE) to avoid exposure.

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